1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS No.: 66158-38-1
Cat. No.: VC4056454
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66158-38-1 |
|---|---|
| Molecular Formula | C9H11NO4 |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | 1-(2-methoxyethyl)-2-oxopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H11NO4/c1-14-6-5-10-4-2-3-7(8(10)11)9(12)13/h2-4H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | DYTSLVNBEBOIGG-UHFFFAOYSA-N |
| SMILES | COCCN1C=CC=C(C1=O)C(=O)O |
| Canonical SMILES | COCCN1C=CC=C(C1=O)C(=O)O |
Introduction
Structural and Molecular Characteristics
IUPAC Name and Molecular Formula
The IUPAC name of the compound is 1-(2-methoxyethyl)-2-oxopyridine-3-carboxylic acid, with a molecular formula of C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol .
Stereochemical Features
The compound’s structure includes a pyridine ring substituted at position 1 with a 2-methoxyethyl group, a ketone at position 2, and a carboxylic acid at position 3 (Figure 1). Computational models predict a planar pyridone ring with the methoxyethyl side chain adopting a gauche conformation relative to the ring .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₄ | |
| Molecular Weight | 197.19 g/mol | |
| Melting Point | 92°C (ethanol) | |
| logP (Partition Coefficient) | 0.192 | |
| PSA (Polar Surface Area) | 68.53 Ų |
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via heterocyclization reactions involving Meldrum’s acid derivatives. One method involves the condensation of an aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide, followed by acidification to yield the pyridone core . Alternative routes utilize alkylation of pyridone precursors with 2-methoxyethyl halides under basic conditions .
Optimization and Yield
Dropwise addition of reactants in dimethyl sulfoxide (DMSO) has been shown to improve yields by minimizing decomposition . Typical yields range from 68–74%, depending on substituents and reaction conditions .
Chemical Reactivity and Derivatives
Functional Group Transformations
The carboxylic acid group at position 3 undergoes esterification and amidation reactions, enabling the synthesis of prodrugs or bioactive derivatives . The ketone at position 2 can be reduced to an alcohol or participate in nucleophilic additions .
Stability and Degradation
The compound exhibits moderate stability in aqueous solutions but degrades under strong acidic or basic conditions. Thermal decomposition above 200°C releases carbon monoxide and nitrogen oxides .
Applications in Scientific Research
Material Science
The methoxyethyl side chain enhances solubility in polar solvents, making the compound a candidate for polymer modification or coordination chemistry .
Analytical Chemistry
Its distinct UV absorption profile (λₘₐₓ ≈ 270 nm) facilitates use as a chromatographic standard or fluorescent probe .
| Parameter | Value | Source |
|---|---|---|
| Storage Temperature | 2–7°C (refrigerated) | |
| Hazard Statements | H314 (Causes severe skin burns) | |
| First Aid Measures | Flush with water; seek medical attention |
Environmental Impact
No ecotoxicity data are available, but structural analogs suggest low bioaccumulation potential .
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